2-[4-(4-FLUOROBENZENESULFONYL)PIPERAZIN-1-YL]-N-(2-PHENYLETHYL)ACETAMIDE
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Overview
Description
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 4-fluorobenzenesulfonyl group and an acetamide moiety linked to a phenylethyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The 4-fluorobenzenesulfonyl group is then introduced via sulfonylation reactions using appropriate sulfonyl chlorides under basic conditions .
The final step involves the acylation of the piperazine derivative with 2-phenylethyl acetamide. This step is usually carried out using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the 4-fluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation . The inhibition occurs through binding to the transporter proteins, thereby blocking the transport of nucleosides across cell membranes .
Comparison with Similar Compounds
Similar Compounds
JNJ-31020028: A selective antagonist of the neuropeptide Y Y2 receptor.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: An acetylcholinesterase inhibitor used in Alzheimer’s disease research.
Uniqueness
2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-N-(2-phenylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit nucleoside transporters with high selectivity makes it a valuable tool in biochemical and pharmacological studies .
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3S/c21-18-6-8-19(9-7-18)28(26,27)24-14-12-23(13-15-24)16-20(25)22-11-10-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJINZUMQDHENY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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